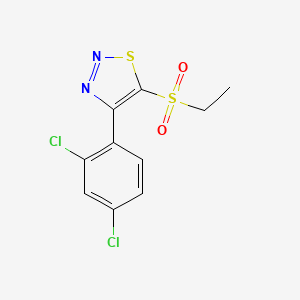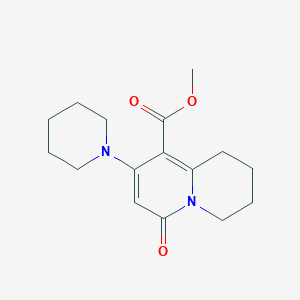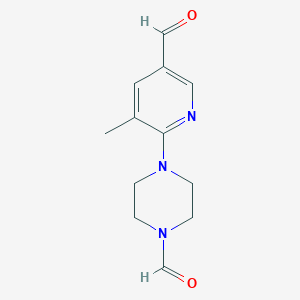![molecular formula C6H10N4 B11794220 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring with a triazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a hydrazone intermediate, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce a fully saturated amine.
科学的研究の応用
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of necroptosis inhibitors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate
- 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- 5a®,10b(S)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate
Uniqueness
What sets (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine apart from similar compounds is its specific structure, which allows it to interact uniquely with molecular targets like RIPK1. This specificity makes it a valuable compound for targeted therapeutic applications.
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-ylmethanamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-3,7H2 |
InChIキー |
LSCAEWFCQWBIQP-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=NN=C2C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



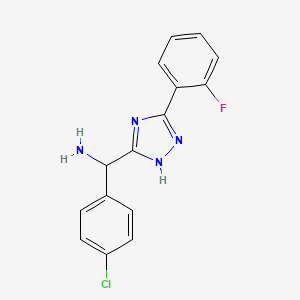
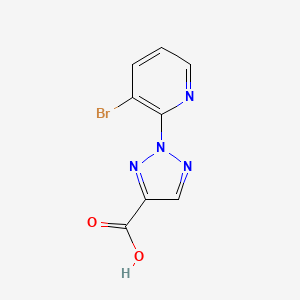
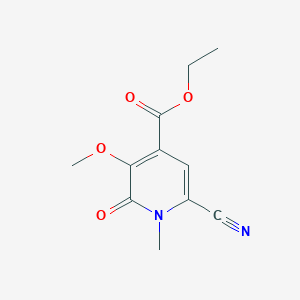
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)
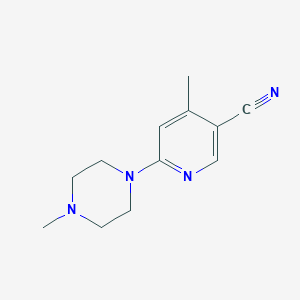
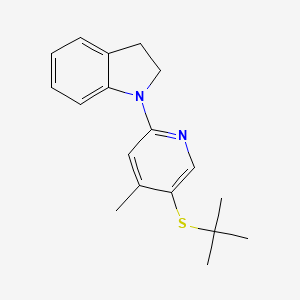
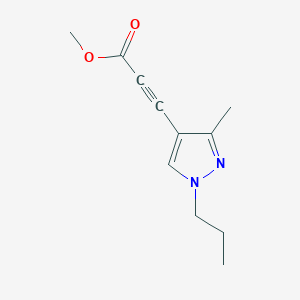

![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)

